1-(3-Phenyloxiran-2-YL)nonan-1-one
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Overview
Description
1-(3-Phenyloxiran-2-YL)nonan-1-one is an organic compound characterized by the presence of a phenyloxirane moiety attached to a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyloxiran-2-YL)nonan-1-one typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the epoxidation of a styrene derivative using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the phenyloxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyloxiran-2-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Phenyloxiran-2-YL)nonan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Phenyloxiran-2-YL)nonan-1-one involves its interaction with molecular targets through the oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenyloxiran-2-YL)ethan-1-one: Similar structure but with a shorter carbon chain.
Styrene oxide: Lacks the nonanone backbone but shares the phenyloxirane moiety.
Uniqueness
1-(3-Phenyloxiran-2-YL)nonan-1-one is unique due to its longer carbon chain, which can influence its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63301-29-1 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(3-phenyloxiran-2-yl)nonan-1-one |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-10-13-15(18)17-16(19-17)14-11-8-7-9-12-14/h7-9,11-12,16-17H,2-6,10,13H2,1H3 |
InChI Key |
PDJXQGQTOUVKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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